(E)-1-(5-bromo-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
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Overview
Description
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbon-carbon double bond can be reduced to form a saturated ketone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)propan-1-one.
Substitution: Formation of derivatives such as 5-azido-2-hydroxyphenyl or 5-thio-2-hydroxyphenyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or microorganisms.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Lacks the bromine atom, which may affect its biological activity.
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-pyridinyl)-2-propen-1-one: The position of the pyridinyl group is different, potentially altering its chemical behavior.
Uniqueness
The presence of the bromine atom and the specific positioning of the hydroxyl and pyridinyl groups in (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one contribute to its unique chemical properties and potential applications. These structural features may enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H10BrNO2 |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-4-6-13(17)12(9-10)14(18)7-5-11-3-1-2-8-16-11/h1-9,17H/b7-5+ |
InChI Key |
GXHGAHVWGLLXOX-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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